Technical Monograph: 2,4-Dimethylbenzohydrazide
Technical Monograph: 2,4-Dimethylbenzohydrazide
Chemical Identity, Synthesis, and Reactivity Profile
Executive Summary
2,4-Dimethylbenzohydrazide (CAS: 85304-03-6) represents a critical scaffold in medicinal chemistry, serving as a privileged pharmacophore for the synthesis of bioactive heterocycles.[1][2] Characterized by a benzoyl hydrazine core substituted with methyl groups at the ortho and para positions, this compound exhibits unique steric and electronic properties compared to its unsubstituted analogues.[3] The ortho-methyl group introduces steric bulk that influences the planarity of the amide bond, modulating reactivity in cyclization reactions. This guide details its physicochemical properties, synthetic pathways, and its utility as a precursor for 1,3,4-oxadiazoles, 1,2,4-triazoles, and Schiff base ligands.
Physicochemical Profile
The introduction of electron-donating methyl groups at the 2- and 4-positions enhances the nucleophilicity of the terminal nitrogen, making it an effective nucleophile in condensation reactions.[1]
| Property | Specification |
| IUPAC Name | 2,4-Dimethylbenzohydrazide |
| CAS Number | 85304-03-6 |
| Molecular Formula | C₉H₁₂N₂O |
| Molecular Weight | 164.21 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 120–122 °C |
| Solubility | Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in Water |
| pKa (Predicted) | ~12.9 (Hydrazide NH) |
| Electronic Effect | +I (Inductive) effect from 2,4-dimethyl substitution |
Synthetic Pathways[2][4][7][8]
The most robust industrial and laboratory-scale synthesis involves the hydrazinolysis of 2,4-dimethylbenzoic acid esters.[1][2] This route avoids the handling of moisture-sensitive acid chlorides and proceeds with high atom economy.[1][2]
Core Synthesis: Hydrazinolysis of Esters
Reaction: Methyl 2,4-dimethylbenzoate + Hydrazine Hydrate
-
Mechanism: Nucleophilic acyl substitution.[1][2] The terminal nitrogen of hydrazine attacks the carbonyl carbon of the ester.[2]
-
Steric Considerations: The ortho-methyl group at position 2 creates steric hindrance around the carbonyl center.[1][2] Consequently, this reaction typically requires reflux conditions and extended reaction times (4–6 hours) compared to unsubstituted benzoates to achieve high yields (>90%).[1][2]
Alternative Route: Acid Chloride Method
Reaction: 2,4-Dimethylbenzoyl chloride + Hydrazine
-
Utility: Faster kinetics but requires anhydrous conditions to prevent hydrolysis of the acid chloride.[1][2] Preferred when the carboxylic acid precursor is available and the ester is not.[2]
Reactivity & Derivatization Architecture
2,4-Dimethylbenzohydrazide acts as a divergent intermediate.[1][2] Its reactivity is dominated by the hydrazide motif (-CONHNH₂), which allows for three primary transformation pathways:
Pathway A: Schiff Base Formation (Hydrazones)
Condensation with aromatic aldehydes yields
Pathway B: Heterocyclization (Oxadiazoles & Triazoles)
The hydrazide is a precursor for 5-membered heterocycles, critical in drug discovery for their metabolic stability and hydrogen-bonding capability.[1][2]
-
1,3,4-Oxadiazoles: Cyclodehydration using POCl₃ or oxidative cyclization of hydrazones using I₂/K₂CO₃.[1][2][3]
-
1,2,4-Triazoles: Reaction with CS₂/KOH followed by hydrazine treatment, or via thiosemicarbazide intermediates.[1][2]
Pathway C: Metal Chelation
The carbonyl oxygen and the azomethine nitrogen (in hydrazones) act as a bidentate or tridentate ligand systems, forming stable chelates with transition metals.
Visualizing the Chemical Space
The following diagram maps the synthesis and downstream reactivity of 2,4-Dimethylbenzohydrazide.
Figure 1: Synthetic genealogy of 2,4-Dimethylbenzohydrazide, illustrating its origin from benzoic acid derivatives and its divergence into bioactive heterocycles and ligands.[1][2][3][5][6]
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dimethylbenzohydrazide
Self-validating checkpoint: The product should precipitate as white crystals upon cooling and concentration.[4]
-
Reagents: Methyl 2,4-dimethylbenzoate (40 mmol), Hydrazine hydrate (99%, 10 mL), Methanol (50 mL).
-
Procedure:
-
Dissolve the ester in methanol in a round-bottom flask.
-
Reflux the mixture at 70–80 °C for 6 hours. Note: Monitor via TLC (Ethyl acetate:Hexane 1:1) for disappearance of the ester spot.
-
Evaporate excess solvent and hydrazine under reduced pressure (rotary evaporator).[1][2]
-
Cool the residue in an ice bath.[1][2] Collect the solid precipitate by filtration.[1][2][7]
-
Purification: Recrystallize from hot methanol.
-
Protocol 2: General Synthesis of Acylhydrazones (Schiff Bases)
Self-validating checkpoint: Formation of a colored precipitate (often yellow/orange) indicates successful conjugation.[1][2]
-
Reagents: 2,4-Dimethylbenzohydrazide (1 mmol), Aromatic Aldehyde (1 mmol), Ethanol (20 mL), Glacial Acetic Acid (2-3 drops).
-
Procedure:
Structural Characterization Data (Reference)
When analyzing 2,4-Dimethylbenzohydrazide, look for these diagnostic signals:
-
IR Spectrum (KBr, cm⁻¹):
-
¹H NMR (DMSO-d₆, δ ppm):
Biological & Safety Context
Biological Potential: The hydrazide moiety is pharmacologically active.[1][2] Derivatives of 2,4-dimethylbenzohydrazide have demonstrated:
-
Antioxidant Activity: High DPPH radical scavenging activity, particularly when derivatized into hydrazones with phenolic aldehydes.[1][2][3]
-
Antimicrobial Activity: Significant inhibition of Gram-positive bacteria (S. aureus) upon cyclization to 1,3,4-oxadiazoles.[1][2][3]
Safety (GHS Classification):
-
Handling: Use standard PPE (gloves, goggles).[1][2] Hydrazine hydrate (reagent) is a known carcinogen and must be handled in a fume hood.[1][2]
References
-
Synthesis & Crystal Structure: Popiołek, L. (2017).[1][2] Structural characterization and biological evaluation of 2,4-dimethylbenzoic acid hydrazide derivatives.
-
Antioxidant Activity: Zafer, H. et al. (2012).[1][2][3] Synthesis, Evaluation of Antioxidant Activity and Crystal Structure of 2,4-Dimethylbenzoylhydrazones. Asian Journal of Chemistry.
-
Chemical Properties & CAS: PubChem Compound Summary for CID 4846173, 2,4-Dimethylbenzohydrazide.[1][2] [1][2]
-
Oxadiazole Cyclization: Somani, R. et al. (2011).[1][2][3] Synthesis and antimicrobial activity of some 1,3,4-oxadiazole derivatives.
Sources
- 1. 2,4-Dimethylbenzaldehyde | C9H10O | CID 61814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dimethylbenzohydrazide | C9H12N2O | CID 4846173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, Evaluation of Antioxidant Activity and Crystal Structure of 2,4-Dimethylbenzoylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Showing Compound 2,4-Dimethylbenzaldehyde (FDB008868) - FooDB [foodb.ca]
- 5. PubChemLite - 2,4-dimethylbenzohydrazide (C9H12N2O) [pubchemlite.lcsb.uni.lu]
- 6. N′-(2,4-Dichlorobenzylidene)-2-methylbenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 85304-03-6 CAS MSDS (2,4-DIMETHYLBENZOHYDRAZIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
